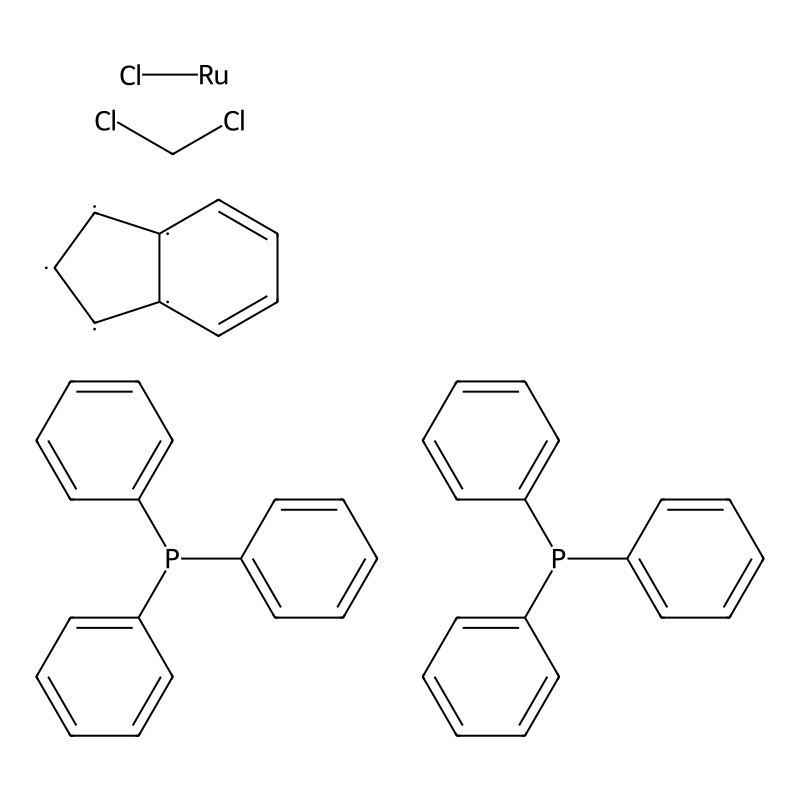

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct, 98%

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct is a complex organometallic compound characterized by its coordination of ruthenium with triphenylphosphine and an indenyl ligand. This compound, with the chemical formula and a molecular weight of 776.26 g/mol, is typically encountered as a reddish-brown powder. It is known for its stability and solubility in dichloromethane, making it suitable for various applications in synthetic chemistry and catalysis .

The mechanism of action for Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct itself is not well documented. However, related ruthenium complexes act as homogeneous catalysts through a well-established mechanism. These catalysts activate small molecules like hydrogen or carbon monoxide, which then participate in reactions with organic substrates [].

- Toxicity: Information on specific toxicity data is limited. However, due to the presence of ruthenium and chloride, it is advisable to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

- Flammability: Likely combustible due to the presence of organic ligands.

- Reactivity: May react with strong acids, bases, and oxidizing agents.

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct, 98% (hereafter referred to as Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane) is a coordination complex containing ruthenium metal center. Coordination complexes are molecules with a central metal atom or ion surrounded by ligands or Lewis bases. These ligands can influence the properties of the complex [].

Catalysis

Research suggests Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane may act as a catalyst in certain chemical reactions. Catalysis is a process where a substance increases the rate of a chemical reaction without being consumed itself []. Studies have explored the potential use of Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane as a catalyst in transfer hydrogenation reactions [, ]. Transfer hydrogenation is a type of organic reaction where hydrogen is transferred from one molecule to another [].

The synthesis of chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct typically involves the reaction of ruthenium precursors with triphenylphosphine and an indenyl ligand under controlled conditions. A common method includes:

- Preparation of Ruthenium Complex: Ruthenium(II) chloride can be reacted with triphenylphosphine in an appropriate solvent.

- Ligand Addition: The indenyl ligand is then introduced to form the final complex.

- Isolation: The product is isolated through filtration or crystallization from dichloromethane.

This method allows for high purity yields, often exceeding 98% .

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct finds applications primarily in:

- Catalysis: It serves as a catalyst in organic transformations, especially olefin metathesis.

- Material Science: Used in the development of advanced materials due to its electronic properties.

- Research: Utilized in studies exploring new catalytic processes and mechanisms.

Its versatility makes it a valuable compound in both academic and industrial settings .

Interaction studies involving chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct focus on its reactivity with various substrates and ligands. These studies help elucidate its catalytic behavior and efficiency in promoting chemical transformations. For instance, investigations into its interactions with different olefins provide insights into selectivity and reaction kinetics, which are crucial for optimizing catalytic processes .

Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct can be compared with several similar compounds that also contain ruthenium or related transition metals. Below are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chloro(bis(triphenylphosphine))ruthenium(II) | Lacks an indenyl ligand; used for different catalytic applications | |

| Bis(cyclooctadiene)(triphenylphosphine)ruthenium(II) | Utilizes cyclooctadiene instead of indenyl; different reactivity profile | |

| Dichloro(diphosphine)(indenyl)ruthenium(II) | Varies | Contains diphosphines; alters electronic properties and reactivity |

These comparisons highlight how chloro(indenyl)bis(triphenylphosphine)ruthenium(II) dichloromethane adduct stands out due to its unique combination of ligands and structural features that enhance its catalytic capabilities .